molecular formula C12H15N3O6 B076913 N-(2,4-Dinitrophenyl)-DL-leucine CAS No. 10484-03-4

N-(2,4-Dinitrophenyl)-DL-leucine

Cat. No.: B076913
CAS No.: 10484-03-4
M. Wt: 297.26 g/mol
InChI Key: STMDPCBYJCIZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dinitrophenyl)-DL-leucine, also known as DNLL, is a chemical compound that has been widely used in scientific research for many years. This compound is a protease inhibitor that has been used in various biochemical and physiological studies to investigate the mechanisms of action of different enzymes and proteins. DNLL is known for its ability to selectively inhibit the activity of some proteases, making it a valuable tool for scientists studying proteolytic processes.

Mechanism of Action

N-(2,4-Dinitrophenyl)-DL-leucine works by selectively inhibiting the activity of some proteases. It does this by binding to the active site of the protease, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that this compound can be removed from the active site of the protease, allowing it to resume its normal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, a protease that plays a critical role in the digestion of proteins in the small intestine. This compound has also been shown to inhibit the activity of chymotrypsin, another protease that is involved in protein digestion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-Dinitrophenyl)-DL-leucine in lab experiments is its ability to selectively inhibit the activity of some proteases. This allows scientists to study the specific proteases involved in a particular biological process, without affecting other proteases that may be present. However, one limitation of using this compound is that it may not be effective against all proteases. Some proteases may be resistant to this compound, making it difficult to use in certain experiments.

Future Directions

There are many future directions for research involving N-(2,4-Dinitrophenyl)-DL-leucine. One area of interest is the development of new protease inhibitors that are more effective than this compound. Another area of interest is the study of the role of proteases in various disease states, such as cancer and Alzheimer's disease. Finally, there is also interest in using this compound as a tool for drug discovery, as it may be possible to use this compound to identify new compounds that can selectively inhibit specific proteases.

Synthesis Methods

N-(2,4-Dinitrophenyl)-DL-leucine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The most common method of synthesis involves the reaction of 2,4-dinitrophenylhydrazine with DL-leucine in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder that is highly soluble in water and other polar solvents.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-DL-leucine has been used in a wide range of scientific research applications, including enzyme kinetics, protein structure-function studies, and drug discovery. This compound is commonly used as a tool for studying proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. Proteases play a critical role in many biological processes, including protein degradation, blood clotting, and immune system function.

Properties

IUPAC Name

2-(2,4-dinitroanilino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O6/c1-7(2)5-10(12(16)17)13-9-4-3-8(14(18)19)6-11(9)15(20)21/h3-4,6-7,10,13H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDPCBYJCIZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874321
Record name N-(2,4-DINITROPHENYL)LEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10484-03-4, 1655-57-8
Record name N-(2,4-Dinitrophenyl)leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10484-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, N-(2,4-dinitrophenyl)-, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89626
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Record name N-(2,4-DINITROPHENYL)LEUCINE
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Record name N-(2,4-dinitrophenyl)-DL-leucine
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